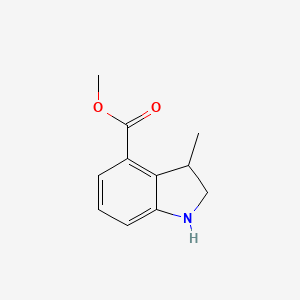
Methyl 3-methylindoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or indole derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can be oxidized to form indole-4-carboxylic acid.
Reduction: Reduction can yield corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to a variety of functionalized indole derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and microbial infections.
Industry: In the industrial sector, Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.
作用機序
The mechanism by which Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
類似化合物との比較
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Another indole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A related compound with a thiazole ring.
Uniqueness: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate stands out due to its specific structural characteristics and its potential applications in various fields. Its unique properties make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
AUYVXPWTIGXOBO-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=CC=CC(=C12)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


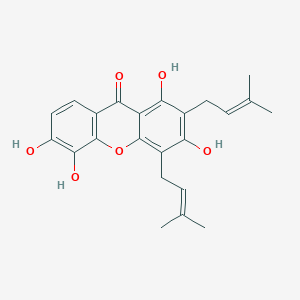
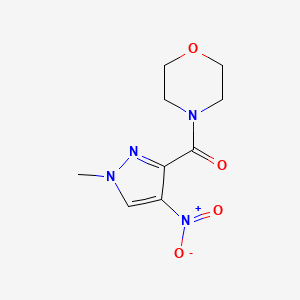
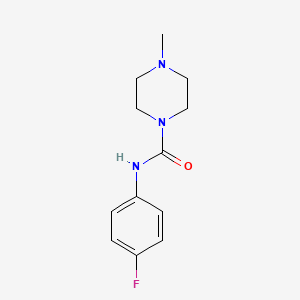
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
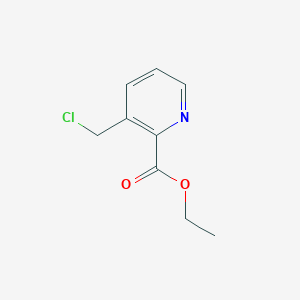
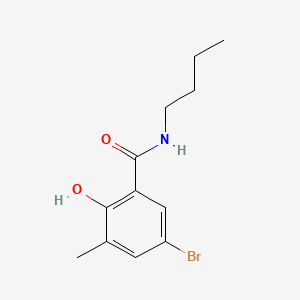
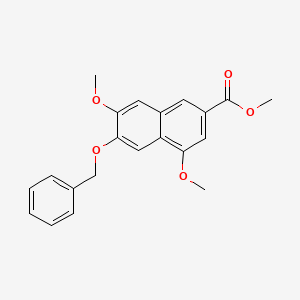
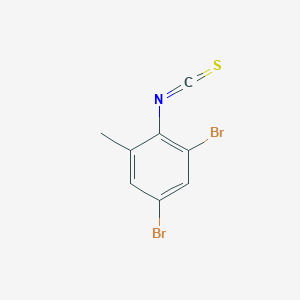
![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
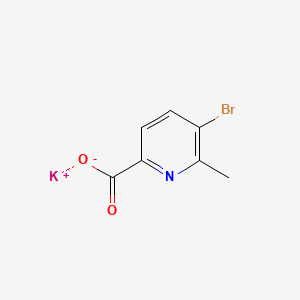
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
